o-Nicotine
CAS No.: 23950-04-1
VCID: VC0014106
Molecular Formula: C10H14N2
Molecular Weight: 162.23 g/mol
* For research use only. Not for human or veterinary use.
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Description | Nicotine, a naturally produced alkaloid found predominantly in the nightshade family of plants like tobacco, is a widely used stimulant and anxiolytic . It constitutes approximately 0.6–3.0% of the dry weight of tobacco . The term "o-Nicotine" is not commonly found in the literature; instead, nicotine is known to exist in two enantiomeric forms due to its chiral nature . These forms are levorotatory (–)-nicotine and dextrorotatory (+)-nicotine . The naturally occurring form is levorotatory, which is physiologically more active and more toxic than the dextrorotatory form . Analytical methods such as polarimetry, nuclear magnetic resonance, and gas and liquid chromatography are employed to detect and separate these enantiomers . Nicotine is a bicyclic compound with a pyridine cycle and a pyrrolidine cycle . Its IUPAC name is 3-[(2S)-1-methylpyrrolidin-2-yl]pyridine . Nicotine can temporarily make someone feel alert and better able to concentrate, relieve stress and anxiety, and improve mood, but these effects are short-lived, contributing to its addictive nature . Nicotine acts as a receptor agonist at most nicotinic acetylcholine receptors (nAChRs) . Other effects of nicotine use include rapid heartbeat, increased blood pressure, shortness of breath, decreased appetite, and can cause nausea, diarrhea, dizziness, and headaches . A structural isomer of nicotine is anabasine, both sharing the molecular formula C~10~H~14~N~2~ . Neonicotinoids, which are structurally similar to nicotine, such as imidacloprid, are used as insecticides . Nicotine has been historically used as an antiherbivore toxin and insecticide . When exposed to ultraviolet light or oxidizing agents, nicotine can convert into nicotine oxide, nicotinic acid (niacin), and methylamine . |
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CAS No. | 23950-04-1 |
Product Name | o-Nicotine |
Molecular Formula | C10H14N2 |
Molecular Weight | 162.23 g/mol |
IUPAC Name | 2-(1-methylpyrrolidin-2-yl)pyridine |
Standard InChI | InChI=1S/C10H14N2/c1-12-8-4-6-10(12)9-5-2-3-7-11-9/h2-3,5,7,10H,4,6,8H2,1H3 |
Standard InChIKey | AQCRXZYYMOXFAN-UHFFFAOYSA-N |
SMILES | CN1CCCC1C2=CC=CC=N2 |
Canonical SMILES | CN1CCCC1C2=CC=CC=N2 |
Synonyms | 2-(1-Methyl-2-pyrrolidinyl)pyridine; ortho-Nicotine; |
PubChem Compound | 212128 |
Last Modified | Jul 17 2023 |
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